N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide
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Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
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Scientific Research Applications
Sulfonamide Derivatives and Therapeutic Research
Sulfonamide derivatives, such as those mentioned in several studies, are extensively explored for their therapeutic potential. For instance, sulfapyridine and its polymorphism have been investigated for their effects on patients with inflammatory bowel diseases, indicating the importance of these compounds in developing treatments for chronic conditions (Das & Eastwood, 1975). Moreover, the study of metabolic pathways and genetic polymorphisms, as shown in the research on cytochrome P450 and NAT gene polymorphisms, provides insights into how these compounds can be optimized for individualized medicine (Suzuki et al., 2008).
Environmental and Exposure Studies
Some studies explore the environmental presence and human exposure to sulfonamide derivatives, underscoring their relevance in environmental health sciences. For example, research on perfluorinated sulfonamides in indoor and outdoor air highlights the environmental persistence and potential human exposure to these compounds, raising concerns about their environmental impact and necessitating further research into their safe use and disposal methods (Shoeib et al., 2005).
Drug Discovery and Pharmacokinetics
The pharmacokinetics and metabolic pathways of sulfonamide derivatives are critical for drug discovery and development. Studies like the one on "Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist" elucidate how these compounds are metabolized and eliminated in the human body, providing essential information for optimizing their efficacy and safety profiles (Renzulli et al., 2011).
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c21-25(22,14-5-6-16-17(10-14)24-9-3-8-23-16)19-12-13-11-18-20-7-2-1-4-15(13)20/h5-6,10-11,19H,1-4,7-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJPEBPJOMZJOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCCO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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